(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications would also be discussed.
Synthesis Analysis
This section would detail how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Enzymatic Kinetic Resolution and Configuration Studies
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is utilized in the synthesis of biologically active compounds, particularly as an intermediate. Its stereoisomers were studied through enzymatic kinetic resolution, using lipases as biocatalysts, to establish their absolute configurations. This process is crucial in the development of pharmaceuticals and complex organic molecules (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Asymmetric Hydrogenation
Asymmetric hydrogenation of related compounds to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine has been performed using rhodium and iridium catalysts. This process is significant in producing optically active amines, which are valuable in synthesizing enantiomerically pure pharmaceuticals (Maj, Suisse, & Agbossou‐Niedercorn, 2016).
Organic Synthesis and Chemical Reactions
The compound's derivatives are involved in various organic synthesis reactions. For example, the reaction of related bromo- and chloro- compounds with primary amines in boiling benzene produces cyclic quaternary salts and other complex organic structures. Such reactions demonstrate the compound's role in synthesizing diverse organic molecules, including pharmaceuticals and advanced materials (Chapman, Clarke, Ewing, & Saraf, 1968).
Photocatalytic and Photochemical Reactions
In photochemical studies, derivatives of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine undergo various transformations under irradiation. These reactions are critical in understanding the photophysical properties of organic compounds and their potential applications in photochemical synthesis and material science (Nishio, Asai, & Miyazaki, 2000).
Chemoenzymatic Strategies
Enzymatic strategies have been developed for synthesizing enantioenriched derivatives of the compound, showcasing the importance of biocatalysis in producing chiral intermediates for pharmaceuticals and agrochemicals. These methods emphasize the growing role of green chemistry in industrial applications (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Safety And Hazards
This section would discuss any risks associated with the compound, including toxicity, flammability, and environmental impact. It would also discuss how to handle and store the compound safely.
Future Directions
This would involve a discussion of areas for future research. This could include potential applications, synthesis methods, or properties that have not yet been fully explored.
properties
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKCNPRRGOGDG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272505 | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
1228561-27-0 | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228561-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.